molecular formula C28H25ClF3N3O B1193436 Poloppin-II

Poloppin-II

Katalognummer: B1193436
Molekulargewicht: 511.97
InChI-Schlüssel: BBRZVOJNDJLHJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Poloppin-II is an optimized, small-molecule inhibitor that specifically targets the Polo-box domain (PBD) of Polo-like kinases (PLKs), thereby modulating critical protein-protein interactions . Its primary research value lies in targeting cancers driven by mutant KRAS, which are often refractory to conventional therapies . The compound engages the PBD of PLK1 and PLK4, disrupting their recruitment to specific subcellular locations and leading to mitotic arrest characterized by defective chromosome congression and subsequent apoptosis in dividing cells . Preclinical studies have demonstrated that this compound is effective against mutant KRAS-expressing cancer xenografts and exhibits favorable pharmacokinetics upon systemic oral administration . Furthermore, its mechanism is distinct from ATP-competitive PLK1 inhibitors, and it can sensitize mutant KRAS-expressing cells to clinical inhibitors of c-MET, opening avenues for novel combination therapy research . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C28H25ClF3N3O

Molekulargewicht

511.97

IUPAC-Name

4-(5-(4-Chlorophenyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide

InChI

InChI=1S/C28H25ClF3N3O/c1-34(2)18-17-33-27(36)21-9-7-19(8-10-21)24-15-16-25(20-11-13-22(29)14-12-20)35(24)26-6-4-3-5-23(26)28(30,31)32/h3-16H,17-18H2,1-2H3,(H,33,36)

InChI-Schlüssel

BBRZVOJNDJLHJP-UHFFFAOYSA-N

SMILES

O=C(NCCN(C)C)C1=CC=C(C2=CC=C(C3=CC=C(Cl)C=C3)N2C4=CC=CC=C4C(F)(F)F)C=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Poloppin-II;  PoloppinII;  Poloppin II

Herkunft des Produkts

United States

Molecular and Biochemical Characterization of Poloppin Ii Interactions

Elucidation of Poloppin-II Binding to PLK PBDs

The binding of this compound to the PBD of PLKs is a critical aspect of its function. This section explores the affinity, specificity, and engagement of this compound with various members of the PLK family.

Affinity and Specificity Profiling against PLK1 PBD

This compound demonstrates a notable affinity for the PBD of PLK1. probechem.comnih.gov In fluorescence polarization (FP) assays, this compound was found to inhibit the binding of a phosphopeptide substrate to the PLK1 PBD with a half-maximal inhibitory concentration (IC50) of 41 μM. probechem.comnih.gov This indicates a direct interaction with the PBD, disrupting its ability to bind its natural substrates. Despite this biochemical activity, this compound shows significantly higher potency in cellular assays, with an IC50 of 61 nM for inducing mitotic arrest, suggesting that its effect within a cellular context is amplified. probechem.com

Comparative Binding Analysis with PLK2 PBD and Other PLK Family Members

The inhibitory activity of this compound is not limited to PLK1. probechem.comnih.gov Comparative binding studies have shown that this compound is also active against the PBD of PLK2, albeit with a lower potency, exhibiting an IC50 of 105 μM in FP assays. probechem.comnih.gov The PBDs of PLK1, PLK2, and PLK3 share a degree of sequence identity, particularly in the key residues involved in phosphopeptide binding, which likely accounts for the observed cross-reactivity. acs.orgcam.ac.uk However, achieving high selectivity for PLK1 over other family members remains a challenge due to the conservation of these binding sites. acs.orgcam.ac.uk Notably, PLK4 and PLK5 have markedly different PBD structures and functions and were therefore excluded from some comparative analyses. acs.orgcam.ac.uk

Assessment of this compound Engagement with PLK1 and PLK4

This compound has been shown to engage with both PLK1 and PLK4 in cellular contexts. nih.govprobechem.comresearchgate.net Depletion of either PLK1 or PLK4 in cells produces cellular effects that are similar to those induced by this compound treatment. nih.govresearchgate.net Furthermore, the overexpression of the PBD can also replicate these effects, providing strong evidence that this compound's mechanism of action is mediated through its interaction with the PBDs of these kinases. nih.govresearchgate.net This engagement is crucial for its observed biological effects, including the selective killing of cells with mutant KRAS. nih.gov

Inhibition Mechanisms of this compound at the PBD Interface

Understanding the precise mechanism by which this compound inhibits PBD function is key to its development as a therapeutic agent. This section details its competitive nature and distinguishes it from ATP-competitive kinase inhibitors.

Competitive Inhibition of Phosphopeptide Substrate Binding

Research has demonstrated that this compound acts as a competitive inhibitor of phosphopeptide substrate binding to the PLK1 PBD. nih.govnih.gov This was confirmed through FP assays where this compound competed with a labeled substrate peptide for binding to the PBD. nih.gov This mechanism suggests that this compound occupies the same binding site on the PBD that is normally recognized by phosphorylated substrates, thereby preventing the proper localization and function of PLK1 during mitosis. nih.govresearchgate.net

Distinction from ATP-Competitive Kinase Inhibition

A critical feature of this compound is that it does not function as an ATP-competitive kinase inhibitor. nih.govnih.govrsc.org Kinase domains of PLK1 and its homologs contain a highly conserved ATP-binding pocket, which is the target for many traditional kinase inhibitors. acs.orgnih.gov However, this compound does not bind to the kinase catalytic domains of PLK1, PLK2, PLK3, or PLK4. nih.gov This was confirmed by screening against a panel of 51 other protein kinases, where no significant binding was observed. nih.gov Mass spectrometric analysis comparing the phosphoproteome changes induced by this compound and the ATP-competitive PLK1 inhibitor, Volasertib, revealed that both compounds lead to a decrease in the phosphorylation of a common set of proteins with PLK1 consensus motifs. nih.gov This indicates that while their direct binding targets differ, they both effectively inhibit PLK1-dependent phosphorylation in cells. nih.gov This distinct mechanism of action, targeting protein-protein interactions rather than the ATP-binding site, may offer advantages in terms of selectivity and the potential to overcome resistance mechanisms associated with ATP-competitive inhibitors. researchgate.netresearchgate.net

Interactive Data Table: this compound Inhibition Data

CompoundTarget PBDAssay TypeIC50 (μM)
This compoundPLK1FP41 probechem.comnih.gov
This compoundPLK2FP105 probechem.comnih.gov
PoloppinPLK1FP29 nih.gov
PoloppinPLK2FP88 nih.gov

Quantitative Binding Assays for this compound

The interaction of this compound with its target proteins, primarily the Polo-box domain (PBD) of Polo-like kinases (PLKs), has been quantified using several biophysical and cellular assays. These methods provide crucial data on the binding affinity, thermodynamics, and target engagement within a cellular context.

Fluorescence Polarization (FP) Assay Methodologies

Fluorescence polarization (FP) is a widely used technique to study molecular interactions in solution. It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In the context of this compound, FP assays have been instrumental in determining its inhibitory activity against the PBD of PLK1 and other isoforms.

The assay typically involves a fluorescently labeled phosphopeptide that mimics the natural substrate of the PLK1 PBD. When unbound, this small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PLK1 PBD protein, the tumbling rate of the complex slows down significantly, leading to an increase in fluorescence polarization.

This compound, as an inhibitor, competes with the fluorescent peptide for binding to the PLK1 PBD. By adding increasing concentrations of this compound to the assay, a dose-dependent decrease in fluorescence polarization is observed as the labeled peptide is displaced. This allows for the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the binding between the fluorescent peptide and the PLK1 PBD.

Research has shown that this compound competitively inhibits the binding of a TAMRA-labeled substrate peptide to the PLK1 PBD with an IC50 value of 41 μM. nih.govprobechem.com This value is notably less potent than its predecessor, Poloppin, which exhibits an IC50 of 26.9 μM. nih.govmedchemexpress.com Furthermore, this compound has been shown to be active against the PBD of PLK2, with an IC50 of 105 μM. nih.govprobechem.com These findings highlight a discrepancy between the biochemical and cellular potencies of this compound, suggesting that other factors may contribute to its strong effects within cells. nih.gov

Table 1: this compound FP Assay Data

TargetFluorescent ProbeThis compound IC50 (μM)
PLK1 PBDTAMRA-labeled phosphopeptide41 nih.govprobechem.com
PLK2 PBDNot specified105 nih.govprobechem.com

Isothermal Titration Calorimetry (ITC) Applications

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events. It provides a complete thermodynamic profile of a molecular interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

In a typical ITC experiment for studying this compound's interaction with the PLK1 PBD, a solution of this compound is titrated into a sample cell containing the PLK1 PBD protein. The heat released or absorbed upon each injection is measured, generating a binding isotherm. This isotherm can then be fitted to a binding model to extract the thermodynamic parameters.

While specific ITC data for this compound is not as extensively reported as for its parent compound, Poloppin, the application of this technique has been crucial in validating the direct binding of this class of inhibitors to the PLK1 PBD. For instance, ITC experiments with Poloppin revealed a direct binding to the PLK1 PBD with a dissociation constant (Kd) of 29.5 μM, which is consistent with the IC50 value obtained from FP assays. nih.govmedchemexpress.com This provides strong evidence that the observed inhibition in the FP assay is due to a direct interaction. Given that this compound is a derivative of Poloppin, a similar direct binding mechanism is expected.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a method used to verify and quantify the engagement of a drug with its target protein within the complex environment of a living cell. The principle behind CETSA is that the binding of a ligand to a protein often increases the protein's thermal stability.

In a CETSA experiment, cells are treated with the compound of interest, in this case, this compound. The cells are then heated to various temperatures, causing proteins to denature and precipitate. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting. If this compound binds to PLK1 in the cells, the PLK1 protein will be more resistant to heat-induced denaturation, resulting in a higher amount of soluble PLK1 at elevated temperatures compared to untreated control cells.

Studies have successfully employed CETSA to demonstrate the engagement of Poloppin with PLK1 in HeLa cell lysates, showing increased thermal stability of PLK1 upon treatment. nih.govresearchgate.net This confirms that the compound can access and bind to its intracellular target. While specific CETSA data for this compound is not detailed in the provided search results, its structural similarity and shared mechanism with Poloppin strongly suggest it would also demonstrate target engagement in a CETSA experiment. nih.govresearchgate.net This technique is crucial for bridging the gap between biochemical assays and cellular effects, confirming that the compound reaches and interacts with its intended target in a physiological setting.

Investigation of Off-Target Interactions in Biochemical Screens

A critical aspect of drug development is to assess the selectivity of a compound and identify any potential off-target interactions that could lead to unforeseen biological effects or toxicity. For this compound, its specificity has been investigated using biochemical screens against a panel of related kinases.

Despite its potent cellular activity, the relatively modest biochemical potency of this compound against PLK1 PBD raised questions about whether it might be acting through other cellular targets. nih.gov To address this, both Poloppin and this compound were tested against a DiscoverX KinomeScan panel, which includes 51 human protein kinases with structural or functional similarities to PLK1. nih.gov

The results of these screens were significant: neither Poloppin nor this compound showed any detectable binding to the kinases in the panel. nih.gov This suggests that this compound's mechanism of action is likely not through direct inhibition of the catalytic activity of these other kinases. The lack of off-target binding in this broad kinase screen supports the hypothesis that the cellular effects of this compound are primarily mediated through its interaction with the Polo-box domains of Polo-like kinases, such as PLK1 and PLK4. nih.govnih.gov

This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for side effects caused by unintended interactions with other cellular proteins. The perplexing difference between its high cellular potency and lower biochemical affinity remains an area of active investigation, with possibilities including cellular accumulation or effects on other, non-kinase targets not included in the screen. nih.gov

Cellular Mechanisms of Poloppin Ii Action

Induction of Mitotic Phenotypes by Poloppin-II

Treatment with this compound and its parent compound, Poloppin, induces a significant mitotic arrest in human cell lines. nih.govmedchemexpress.com This arrest is dose-dependent and is characterized by a failure of cells to progress through mitosis in a timely manner. nih.govmedchemexpress.com The phenotype observed is consistent with the blockade of essential functions of the PLK1 PBD during cell division. nih.gov This is notably different from the effects of ATP-competitive PLK1 inhibitors, which also cause mitotic arrest but through a different mechanism. nih.gov

CompoundEffect on MitosisMechanism of Action
This compound Mitotic arrest with non-congressed chromosomes. nih.govInhibition of protein-protein interactions via the Polo-box domain (PBD) of PLKs. nih.govpatsnap.com
ATP-competitive PLK1 inhibitors Mitotic arrest, typically with a monopolar spindle phenotype. nih.govInhibition of the kinase activity of PLK1. researchgate.net

A hallmark of this compound's action is the induction of defective chromosome congression. nih.govnih.govpatsnap.com In cells treated with these inhibitors, chromosomes fail to align properly at the metaphase plate. nih.govmedchemexpress.com Studies have shown that at certain concentrations of the parent compound Poloppin, less than 5% of cells exhibit normal metaphase chromosome alignment. nih.govmedchemexpress.com Instead, cells arrest with chromosomes that are not properly attached to the mitotic spindle and are scattered throughout the cytoplasm. nih.govmedchemexpress.com This phenotype is a direct consequence of inhibiting the PBD, which is crucial for the proper localization and function of PLK1 at the kinetochores, the protein structures on chromosomes where spindle fibers attach. nih.govacs.org

Cells treated with this compound exhibit distinct spindle anomalies. Unlike ATP-competitive PLK1 inhibitors that often lead to the formation of monopolar spindles, this compound treatment results in cells arrested with bipolar or disordered spindles. nih.govacs.org These spindles may have an abnormal structure, but they are still capable of forming two poles. The primary defect lies in the interaction of these spindles with the chromosomes, leading to the observed misaligned chromosome phenotype. nih.govresearchgate.net The presence of bipolar spindles with non-congressed chromosomes is a key characteristic that distinguishes the mechanism of PBD inhibitors like this compound from that of kinase domain inhibitors. nih.govresearchgate.net

Characterization of Chromosome Congression Defects

Subcellular Localization Studies of PLK Proteins in Response to this compound

This compound's mechanism of action directly involves disrupting the normal subcellular localization of PLK1 during mitosis. acs.org PLK1 is typically recruited to various mitotic structures, including centrosomes and kinetochores, through its PBD. acs.orgcam.ac.uk By binding to the PBD, this compound prevents PLK1 from localizing correctly. acs.org Studies using fluorescently tagged PLK1 have demonstrated a clear decrease in the localization of PLK1 at the kinetochores in cells treated with PBD inhibitors. acs.orgcam.ac.uk This mislocalization prevents PLK1 from phosphorylating its key substrates at these locations, leading to the observed defects in chromosome attachment and congression. acs.org

The cellular effects induced by this compound can be mimicked by the depletion of specific PLK family members using RNA interference (RNAi). nih.govnih.gov Research has shown that the depletion of either PLK1 or PLK4 recapitulates the mitotic arrest and chromosome congression defects seen with this compound treatment. nih.govnih.govmedchemexpress.com Conversely, the depletion of PLK2 or PLK3 does not produce the same phenotype. nih.gov This suggests that the cellular activity of this compound is primarily mediated through the inhibition of PLK1 and PLK4. nih.gov PLK4 is known to be a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle. nih.govbiorxiv.org The finding that PLK1 and PLK4 depletion phenocopies this compound's effects provides strong evidence for its on-target mechanism of action. nih.govnih.gov

Experimental ConditionObserved Phenotype
This compound Treatment Mitotic arrest, defective chromosome congression, bipolar/disordered spindles. nih.govnih.gov
PLK1 Depletion (RNAi) Mitotic arrest, killing of mutant KRAS-expressing cells. nih.gov
PLK4 Depletion (RNAi) Mitotic arrest, killing of mutant KRAS-expressing cells. nih.gov
PLK2 Depletion (RNAi) No significant effect on mitotic arrest or survival of mutant KRAS-expressing cells. nih.gov
PLK3 Depletion (RNAi) No significant effect on mitotic arrest or survival of mutant KRAS-expressing cells. nih.gov

Impact on PLK1 Localization (e.g., kinetochores, centrosomes)

Cellular Pathway Modulation by this compound

This compound exerts its effects by engaging the PBD of PLKs, which is a crucial domain for substrate recognition and localization of the kinase. researchgate.net By binding to the PBD, this compound competitively inhibits the interaction of PLKs with their phosphorylated substrates, thereby disrupting downstream signaling pathways critical for mitotic progression. nih.gov

Table 1: Biochemical and Cellular Activity of this compound
ParameterValueAssay TypeTarget
IC5041 µMFluorescence Polarization (FP) AssayPLK1 PBD
IC50105 µMFluorescence Polarization (FP) AssayPLK2 PBD
EC5061 nMCellular Assay for Mitotic Arrest-

Effects on Cell Cycle Checkpoints

The primary cellular effect of this compound is the induction of mitotic arrest. nih.govnih.gov By inhibiting PLK1, a key regulator of the G2/M transition and multiple stages of mitosis, this compound activates the spindle assembly checkpoint (SAC). aacrjournals.orgnih.gov This checkpoint ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase.

Treatment with this compound leads to a distinct phenotype of mitotic arrest characterized by defective chromosome congression, where chromosomes fail to align properly at the metaphase plate. nih.gov This is different from the monopolar spindle phenotype often observed with ATP-competitive PLK1 inhibitors. nih.gov The inability to satisfy the SAC due to persistent chromosome misalignment ultimately triggers prolonged mitotic arrest and subsequent cell death. nih.gov

Influence on Downstream PLK Substrates and Signaling Cascades

This compound's inhibition of the PLK1 PBD disrupts the phosphorylation and function of numerous downstream substrates essential for mitosis. PLK1 is involved in a cascade of events, including centrosome maturation, bipolar spindle formation, and cytokinesis. nih.gov By preventing PLK1 from binding to its priming-phosphorylated substrates, this compound effectively halts these processes.

Depletion of PLK1 or PLK4 has been shown to replicate the cellular effects of this compound, including mitotic arrest and the killing of cells with mutant KRAS, corroborating that the compound's mechanism of action is through the inhibition of these kinases. nih.govnih.gov Furthermore, this compound has been shown to sensitize cancer cells expressing mutant KRAS to inhibitors of the c-MET tyrosine kinase, indicating a cross-talk between the PLK and c-MET signaling pathways. nih.govembopress.org This suggests that the disruption of PLK1 signaling by this compound can modulate other critical oncogenic pathways.

Omics-based Investigations of this compound Cellular Impact

To gain a broader understanding of the cellular consequences of this compound treatment, omics-based approaches have been employed. These methods provide a global view of the changes in protein and gene expression, offering insights into the widespread impact of inhibiting PLK function.

Proteomic Profiling of Protein Abundance Changes

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) coupled with mass spectrometry has been used to compare the phosphoproteome of cells arrested in mitosis by this compound with that of cells treated with other mitotic inhibitors like Nocodazole or the ATP-competitive PLK1 inhibitor, Volasertib. nih.gov This analysis revealed that this compound induces changes in the abundance of numerous phosphopeptides, reflecting the disruption of kinase signaling cascades downstream of PLK1. nih.gov These studies help to identify the specific substrates and pathways that are dysregulated by this compound and contribute to its anti-mitotic effects.

Transcriptomic Analysis of Gene Expression Modulation

While direct transcriptomic data specifically for this compound is not extensively detailed in the provided search results, transcriptomic analyses of related PLK inhibitors and the cellular pathways they affect provide context. For instance, transcriptomics testing has been used to confirm the induction of G2/M phase cell cycle arrest and apoptosis by other compounds targeting PLK1. researchgate.net Research on autophagy-impaired intestinal organoids, which also utilized this compound for functional validation, involved transcriptomic profiling to distinguish between changes at the protein and gene expression levels. researchgate.net Such analyses are crucial for understanding the full spectrum of cellular responses to the inhibition of critical cell cycle regulators like PLKs, including potential feedback mechanisms and compensatory changes in gene expression.

Preclinical in Vivo Studies of Poloppin Ii in Model Systems

Evaluation in Non-Human Xenograft Models

Studies utilizing non-human xenograft models have been instrumental in assessing the in vivo activity of Poloppin-II. nih.govbg.ac.rsnih.gov These models, which involve the implantation of human tumor cells into immunocompromised mice, provide a platform to study the compound's effects on tumor growth and underlying cellular mechanisms in a living organism.

Impact on Tumor Growth in Specific Genetic Backgrounds (e.g., KRAS-expressing xenografts)

The compound's effectiveness in these KRAS-expressing cancer xenografts suggests a potential therapeutic window for this specific genetic subtype of cancer. nih.govbg.ac.rsnih.gov Furthermore, the development of resistance to this compound appears to be less rapid compared to ATP-competitive PLK1 inhibitors, and cross-sensitivity is maintained, highlighting its potential utility in overcoming drug resistance. nih.govnih.gov

Analysis of Cellular Processes within Xenograft Models

Within the xenograft models, this compound's mechanism of action has been linked to the disruption of mitotic processes. nih.govnih.gov The compound targets the Polo-box domain (PBD) of Polo-like kinases (PLKs), which are crucial for cell cycle regulation. nih.govnih.govacs.org This inhibition of protein-protein interactions leads to mitotic arrest characterized by defective chromosome congression. nih.govnih.gov Ultimately, this disruption of normal mitotic progression triggers cell death, particularly in cells expressing mutant KRAS. nih.govbg.ac.rsnih.gov The compound has been shown to engage both PLK1 and PLK4. nih.gov

Preclinical Pharmacokinetic Characteristics of this compound

The promising in vivo activity of this compound is underpinned by its favorable pharmacokinetic properties, which have been characterized in preclinical animal models. nih.govbg.ac.rsresearchgate.net

Systemic Administration in Animal Models

This compound has been successfully administered systemically via oral gavage in mouse models. nih.gov This mode of administration is a significant advantage for its potential clinical translation. Following a single oral dose, the compound maintains a plasma concentration considered to be effective for an extended period. nih.gov

Bioavailability and in vivo Behavior in Model Organisms

Studies in mice have revealed excellent oral bioavailability for this compound, exceeding 90%. nih.gov The compound exhibits a long half-life of 15 hours, a clearance rate of 17 mL/min/kg, and a volume of distribution of 23 L/kg. nih.gov After a single oral dose of 10 mg/kg, plasma concentrations of this compound remained above 100 nM for over 24 hours. nih.gov Furthermore, this compound demonstrates stability in both human and mouse hepatocytes. nih.gov

Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnit
Oral Bioavailability>90%
Half-life (t½)15hr
Clearance (CL)17mL/min/kg
Volume of Distribution (Vd)23L/kg
Plasma Concentration (>100 nM)>24hr

Organoid-Based Models for this compound Research

In addition to traditional 2D cell cultures and xenograft models, organoid-based models have emerged as a valuable tool for studying the effects of this compound. researchgate.netnih.gov Mouse tumor organoids have been utilized for the functional validation of Poloppin and its analog, this compound. researchgate.netnih.gov These three-dimensional culture systems more closely mimic the in vivo tumor microenvironment and have been used to demonstrate the inhibitory effects of Poloppin on the growth of pancreatic organoids derived from mice with mutant KRAS. nih.gov Specifically, a greater inhibitory effect was observed in organoids expressing mutant KRAS G12D compared to their wild-type counterparts. nih.gov The use of organoid models, including patient-derived organoids, offers a more clinically relevant platform to understand a patient's tumor and evaluate targeted therapies like this compound. researchgate.netnih.gov

Application of Mouse Tumor Organoids for Functional Validation

Mouse tumor organoids serve as a critical tool in preclinical research for the functional validation of novel therapeutic compounds. nih.gov These three-dimensional, self-organizing structures are grown from tumor cells and effectively replicate key characteristics of the original tumor, including its genetic and phenotypic profiles. nih.gov This makes them a highly relevant model system for assessing the efficacy of targeted cancer therapies. nih.govresearchgate.netresearchgate.net

Within this context, mouse tumor organoids have been successfully employed for the functional validation of protein-protein interaction (PPI) inhibitors. nih.govresearchgate.net Specifically, these advanced cellular models have been instrumental in validating inhibitors of Polo-like kinase (PLK) interactions, such as this compound. nih.govresearchgate.netresearchgate.net The use of organoids allows researchers to study the effects of such inhibitors in a system that closely mimics the complex cellular environment of an actual tumor. nih.gov

Assessment of this compound Effects in Organoid Systems

Studies utilizing organoid cultures have been pivotal in characterizing the activity of this compound, an optimized analog of the parent compound Poloppin. nih.gov Research has demonstrated that this compound is effective against cancer cells expressing mutant KRAS in both two-dimensional and organoid cultures. nih.gov

A key finding from these assessments is the selective inhibitory effect of this compound on cells with specific genetic mutations. In pancreatic organoid cultures derived from mice, this compound demonstrated a significantly greater inhibitory effect on the growth of organoids expressing mutant KRAS G12D compared to their wild-type counterparts. nih.gov Specifically, the compound sensitizes cells expressing mutant KRAS by approximately five-fold in these organoid systems. nih.gov

The primary cellular effect induced by this compound is mitotic arrest, characterized by the presence of non-congressed chromosomes. nih.gov This outcome is consistent with the compound's mechanism of inhibiting the protein-protein interactions of Polo-like kinases. nih.govmedchemexpress.eu A structurally related analog, PB114, was shown to be inactive, highlighting the specificity of this compound's action. nih.gov

Table 1: Comparative Growth Inhibition of Poloppin Compounds in Pancreatic Organoids

CompoundTarget CellsFold-Inhibition Increase (vs. Wild-Type)
PoloppinPancreatic Organoids (KRAS G12D)~4- to 5-fold
This compoundOrganoid Cultures (mutant KRAS)~5-fold

This table summarizes the enhanced inhibitory effect of Poloppin and its analog this compound on the growth of organoids expressing mutant KRAS as compared to wild-type controls. nih.gov

Table 2: Cellular Activity of this compound

ParameterObservation
Cellular Effect Induces mitotic arrest with non-congressed chromosomes. nih.gov
Cellular Potency (EC50) 61 nM (in a mitotic arrest assay). nih.gov
Target Engagement Engages with PLK1 and PLK4. nih.gov

This table details the observed cellular effects and potency of this compound in preclinical assays.

Interactions and Combination Strategies in Preclinical Research

Synergistic Cellular Responses with Other Molecular Modulators

Preclinical studies have revealed a significant synergistic relationship between Poloppin-II and inhibitors of the c-MET tyrosine kinase receptor, particularly in cancer cells with KRAS mutations. nih.govnih.gov Research shows that Poloppin and its analog this compound can sensitize these mutant KRAS-expressing cancer cells to c-MET inhibition. nih.gov This is noteworthy because the c-MET proto-oncogene is upregulated in certain KRAS-mutant cells. nih.gov

The combination of this compound with the c-MET inhibitor Crizotinib has been shown to arrest the growth of cancer cells bearing mutant KRAS more effectively than either compound used alone. nih.govmedkoo.com In one study using the Panc-1 pancreatic cancer cell line, which has a KRAS mutation, this compound and Crizotinib demonstrated a synergistic effect in reducing cell viability at doses below the half-maximal growth-inhibitory concentration (GI₅₀) for each individual compound. nih.gov This suggests that inhibiting the PLK PBD acts synergistically with c-MET inhibition. nih.gov The depletion of c-MET using siRNA also selectively increased sensitization to Poloppin in mutant KRAS-expressing cells. nih.gov These findings present a compelling case for combination therapies targeting both PLK and c-MET pathways, especially in cancers where KRAS mutations are prevalent. nih.govnih.gov

Table 1: Synergistic Action of this compound and Crizotinib in Panc-1 Cells

This table illustrates the synergistic effect on cell viability when combining the c-MET inhibitor, Crizotinib, with this compound in the Panc-1 cell line. The data indicates greater efficacy when the compounds are used together compared to their independent use. nih.gov

Treatment CombinationObserved EffectConclusion
This compound + CrizotinibActs in a synergistic manner to reduce cell viability at doses below their respective GI₅₀ values.The combination is more effective at arresting cancer cell growth than either inhibitor used alone. nih.gov

The primary focus of combination studies involving this compound has been on the c-MET signaling pathway. nih.govembopress.orgdtic.mil The rationale for this specific combination is supported by evidence that c-MET is a proto-oncogene that can be upregulated in cancer cells characterized by KRAS mutations. nih.gov By targeting the PBD of PLK1 and PLK4, this compound induces mitotic arrest, a cellular vulnerability in KRAS-mutant cells. nih.govnih.gov Simultaneously inhibiting the c-MET pathway, which is involved in cell proliferation and survival, creates a potent dual-front attack on the cancer cells. nih.govembopress.org This interplay demonstrates a strategy where one compound (this compound) exploits a mitotic vulnerability while the other (a c-MET inhibitor) blocks a key survival signaling pathway. nih.gov

Sensitization to c-MET Inhibitors

Investigation of Resistance Mechanisms to PLK Inhibitors

A significant challenge in cancer therapy is the development of drug resistance. researchgate.netcsic.es Research into this compound has explored its potential to circumvent common resistance mechanisms observed with other types of PLK inhibitors. nih.govnih.gov

Studies have shown that cancer cells can readily acquire resistance to ATP-competitive PLK1 inhibitors, such as BI2536. nih.govresearchgate.net However, these BI2536-resistant cells remain sensitive to PBD-inhibitory compounds like Poloppin. nih.gov This suggests that this compound and its parent compound could be valuable in treating tumors that have developed resistance to ATP-competitive PLK1 inhibitors. nih.govresearchgate.net The development of resistance to Poloppin itself appears to be less frequent compared to ATP-competitive inhibitors in preclinical models. nih.govnih.gov This may be because Poloppin inhibits both PLK1 and PLK4 to induce cell death in mutant KRAS-expressing cells. nih.gov

Analysis of cross-sensitivity confirms the utility of PBD inhibitors in resistant cell lines. In experiments using HCT116 colorectal cancer cells, clones that were made resistant to the ATP-competitive inhibitor BI2536 showed little to no cross-resistance to Poloppin. nih.govresearchgate.net The GI₅₀ value for BI2536 increased dramatically in the resistant clones, while the GI₅₀ for Poloppin remained largely unchanged compared to the parental, non-resistant cells. nih.govresearchgate.net This persistence of sensitivity highlights a key advantage of targeting the PBD, as the mechanism of action is distinct from that of ATP-competitive agents, thereby avoiding established resistance pathways that affect the ATP-binding pocket. nih.govresearchgate.net

Table 2: Cross-Sensitivity Profile of BI2536-Resistant HCT116 Cells

This table shows the half-maximal growth-inhibitory concentration (GI₅₀) for the ATP-competitive inhibitor BI2536 and the PBD inhibitor Poloppin in parental (WT) and BI2536-resistant HCT116 cancer cells. The data demonstrates that resistant cells remain sensitive to Poloppin. nih.govresearchgate.net

Cell LineGI₅₀ of BI2536GI₅₀ of Poloppin
Parental HCT116 (WT)Data indicates sensitivityData indicates sensitivity
BI2536-Resistant HCT116 (Res. Clones)Data indicates high resistanceData indicates retained sensitivity

This compound's Role in Overcoming Resistance to ATP-Competitive PLK1 Inhibitors

Interrelation of this compound with PLK2 Function

While much of the research on this compound focuses on its interaction with PLK1 and PLK4, it also demonstrates activity against other members of the Polo-like kinase family. nih.govprobechem.com Specifically, this compound is active against the PLK2 PBD, albeit with a higher half-maximal inhibitory concentration (IC₅₀) compared to its activity in cellular mitotic arrest assays. probechem.com

The functions of PLK family members can be quite distinct; while PLK1 is a key promoter of mitosis and a target for cancer therapy, PLK2 and PLK3 are often considered to have tumor-suppressive functions. researchgate.netacs.orgnih.gov For instance, PLK2 can be activated by the spindle checkpoint and appears to inhibit oncogenic transformation. acs.orgnih.gov Some research suggests that the tumor-suppressive role of PLK2 is linked to PLK1 activity, and that loss of PLK2 function could potentially be rescued by inhibiting PLK1. nih.gov Given that this compound is a PBD inhibitor, and the PBD is a unique feature of the PLK family, it represents a class of compounds that could be used to explore these complex inter-family relationships. nih.gov The ability of this compound to interact with the PLK2 PBD, even at a lower potency, suggests a broader activity profile that warrants further investigation to fully understand its cellular effects. probechem.com

Table 3: Biochemical and Cellular Activity of this compound

This table summarizes the inhibitory concentrations (IC₅₀) of this compound from biochemical fluorescence polarization (FP) assays against PLK PBDs and its effective concentration (EC₅₀) in cellular assays for mitotic arrest. nih.govprobechem.com

Target/AssayIC₅₀/EC₅₀ Value
PLK1 PBD (FP Assay)~41 µM
PLK2 PBD (FP Assay)~105 µM
Mitotic Arrest (Cellular Assay)~61 nM

Table of Mentioned Compounds

Table 4: List of Compounds

PLK2 as a Potential Biomarker in PLK1 Inhibition Research

Recent studies have highlighted the potential of Polo-like kinase 2 (PLK2) as a biomarker to predict the response to PLK1 inhibitors. nih.govaacrjournals.org While PLK1 is considered oncogenic, PLK2 has been shown to have tumor-suppressive functions in certain cancers, such as triple-negative breast cancer (TNBC). nih.gov The frequent loss of chromosome 5q, which harbors the PLK2 gene, in basal-like breast cancer suggests a potential vulnerability that can be exploited therapeutically. nih.govaacrjournals.org

The rationale behind using PLK2 as a biomarker lies in the opposing roles of PLK1 and PLK2. In preclinical models of TNBC, the loss of PLK2 has been demonstrated to enhance the sensitivity of cancer cells to PLK1 inhibition. nih.gov This suggests that tumors with low PLK2 expression may be more susceptible to the therapeutic effects of PLK1 inhibitors. aacrjournals.org Consequently, assessing the expression levels of PLK2 in tumors could serve as a predictive biomarker to stratify patients who are most likely to benefit from treatment with PLK1 inhibitors. nih.govaacrjournals.org This approach aligns with the principles of precision medicine, aiming to tailor treatments to the specific molecular characteristics of a patient's tumor. nih.gov

Mechanistic Insights into PLK1-PLK2 Interactions

The functional relationship between PLK1 and PLK2 is complex and involves direct physical interactions. Research has shown that PLK2 directly interacts with PLK1 during prometaphase, a critical phase of mitosis. nih.gov This interaction is mediated through the kinase domains of both proteins, rather than their polo-box domains. nih.gov This finding provides a mechanistic basis for the observed interplay between the two kinases.

This compound, while primarily targeting the PBD of PLK1, also exhibits activity against the PBD of PLK2, albeit with a lower potency. nih.govprobechem.com This suggests that at higher concentrations, this compound could potentially disrupt the functions of both PLK1 and PLK2 that are dependent on their PBDs. The ability of Poloppin to engage with the PBDs of multiple PLK family members, including PLK1, PLK2, PLK3, and PLK4, has been demonstrated through thermal stability assays. nih.gov However, functional studies using RNA interference have indicated that the depletion of PLK1 or PLK4, but not PLK2 or PLK3, recapitulates the mitotic arrest phenotype induced by Poloppin. nih.gov This suggests that the primary mechanism of action of this compound in inducing mitotic death is through the inhibition of PLK1 and PLK4. nih.gov

The following table summarizes the inhibitory activity of this compound and its precursor, Poloppin, against the PBD of PLK1 and PLK2.

CompoundTargetAssay TypeIC50
This compound PLK1 PBDFP Assay41 µM nih.govprobechem.com
This compound PLK2 PBDFP Assay105 µM nih.govprobechem.com
Poloppin PLK1 PBDFP Assay29 µM nih.gov
Poloppin PLK2 PBDFP Assay88 µM nih.gov

Synthetic Methodologies and Derivatization Approaches for Poloppin Ii Analogs

Design and Synthesis Strategies for Poloppin-II

The evolution from the initial Poloppin series to the optimized this compound analog was guided by a combination of computational modeling and synthetic chemistry. acs.orgpatsnap.com This rational design approach was crucial for overcoming the limitations of the parent compounds. acs.org

The primary driver for the development of this compound was the poor physicochemical properties, particularly the low aqueous solubility, of the initial hit compounds, including the parent compound Poloppin. acs.orgresearchgate.net This insolubility hindered thorough biophysical and biochemical characterization. acs.org To address this, researchers employed molecular modeling to predict how the parent compound, referred to as compound 1 in early studies, binds to the PLK1 PBD. acs.org

The computational docking model suggested that one edge of the terminal phenyl ring was solvent-exposed, indicating that modifications at the ortho, meta, and para positions would likely be tolerated without negatively impacting binding affinity. acs.org This insight allowed for a focused synthetic strategy aimed at introducing polarity to enhance solubility. acs.org Poloppin was found to kill cells expressing mutant KRAS and induce mitotic arrest. nih.govnih.gov The subsequent development of this compound as an optimized analog yielded a compound with more favorable pharmacokinetics, making it effective in vivo. patsnap.comnih.govscienceopen.com This optimization resulted in a significant improvement in potency, with this compound exhibiting a half-maximal effective concentration (EC50) of 61 nM in a cellular mitotic arrest assay, compared to 14.6 μM for the original Poloppin. nih.gov

The synthetic strategy for producing analogs in this series focused on modifying the terminal phenyl ring for ease of synthesis. acs.org The general approach involved the amide coupling of various commercially available amines to a commercially available carboxylic acid. acs.org This method allowed for the rapid generation of a library of analogs with increased polar atom counts, designed to improve solubility. acs.org

No modifications were made to the central sulfone group or the alkyl chain, as these were predicted by modeling to be critical for maintaining the correct orientation of the molecule within the binding site; the sulfone is believed to form a key hydrogen bond with the protein backbone. acs.org More broadly, the synthesis of PBD inhibitors like those in the Poloppin series often involves multi-step processes. For example, the synthesis of a related benzimidazole (B57391) derivative involved reacting a diamine with an aldehyde to form a key intermediate, followed by N-alkylation and subsequent hydrolysis to yield the final carboxylic acid. researchgate.net While the precise, step-by-step synthesis of this compound is proprietary, the foundational methodologies rely on standard synthetic reactions like amide bond formation to build upon a core scaffold. acs.orgresearchgate.net

Optimization of this compound from Earlier Series (e.g., Poloppin)

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Systematic SAR studies were instrumental in identifying the key structural features required for both binding affinity and improved physicochemical properties. acs.org These studies guided the evolution of the initial hits into more potent and drug-like compounds such as this compound. researchgate.net

Initial screening of commercially available analogs of the primary hit compound (compound 1) provided early SAR data. acs.org The key takeaway was that modifications increasing polarity around the terminal phenyl ring could substantially improve aqueous solubility without abolishing activity. acs.org For instance, the introduction of a morpholine (B109124) moiety (as in compound 9, a direct precursor to this compound) led to a significant decrease in turbidity, indicating better solubility, and an IC50 of 36 μM in a fluorescence polarization (FP) assay. acs.org This improved solubility was crucial for enabling further characterization, including isothermal titration calorimetry (ITC), which determined a dissociation constant (Kd) of 20 μM. acs.org In contrast, this compound demonstrated an IC50 of 41 µM in FP assays. probechem.com It was also found to be active against the PLK2 PBD with an IC50 of 105 µM. probechem.com A structurally related analog, PB114, was shown to be inactive. nih.gov

CompoundModification vs. Parent CompoundImpact on SolubilityImpact on Activity (FP Assay IC50)
Compound 1 (Parent)N/A (Baseline)Poor (High Turbidity)49 μM acs.org
Compound 6Addition of a polar group to terminal phenyl ringSubstantial Improvement acs.org44 μM acs.org
Compound 9Addition of a morpholine moiety to terminal phenyl ringSubstantial Improvement acs.org36 μM acs.org
This compoundOptimized analog of PoloppinImproved (Soluble to ~100 μM) nih.gov41 μM probechem.com
PB114Structurally related analog of this compoundNot SpecifiedInactive nih.gov

A significant breakthrough in potency was achieved through the separation and characterization of enantiomers. acs.org The racemic compound 9 was resolved into its individual enantiomers, arbitrarily labeled (–)-9 and (+)-9. acs.org In the FP assay, the (–)-9 enantiomer showed a notable increase in potency (IC50 of 24.4 μM) over the racemic mixture, while the (+)-9 enantiomer was considerably less active. acs.org

This finding was corroborated in cell-based assays, where (–)-9 induced a robust four-fold increase in mitotic arrest, confirming it as the biologically active enantiomer. acs.orgcam.ac.uk The (+)-9 enantiomer produced only a mild effect. acs.orgcam.ac.uk The predicted binding model could accommodate both enantiomers, which is consistent with both showing some level of activity, but the differential potency suggests a specific and more favorable orientation for the active enantiomer where a methyl group is solvent-exposed rather than making unfavorable contact with the protein. acs.org This chiral separation was a key step in developing highly potent analogs like this compound. researchgate.netgoogleapis.com

CompoundDescriptionPotency (FP Assay IC50)Cellular Activity (Mitotic Arrest)
Compound 9Racemic Mixture36 μM acs.orgRobust increase acs.orgcam.ac.uk
(–)-9More Active Enantiomer24.4 μM acs.orgRobust increase (4-fold) acs.orgcam.ac.uk
(+)-9Less Active Enantiomer>100 μM acs.orgMild effect acs.orgcam.ac.uk

Chemical Modifications and Their Impact on Molecular Activity

Addressing Physicochemical Properties in Compound Development

The entire optimization campaign leading to this compound was underpinned by the need to improve the compound's physicochemical profile. acs.org The initial series suffered from poor solubility, a common issue for PPI inhibitors that can prevent further development. acs.org By combining computational modeling with targeted synthetic chemistry, researchers successfully remedied these solubility problems. acs.org The strategy of increasing polarity around the terminal phenyl ring, a region predicted to be solvent-exposed, led to analogs with substantially improved aqueous solubility. acs.org This enhancement was critical, as it enabled more robust and reliable biophysical characterization (e.g., ITC) and facilitated the progression of these compounds into cell-based assays and in vivo models. acs.orgnih.gov The development of this compound, an analog with favorable pharmacokinetics, exemplifies the success of this strategy, transforming an initial hit with poor properties into a valuable tool compound for studying PLK biology and a potential starting point for therapeutic development. acs.orgpatsnap.comresearchgate.net

Strategies for Solubility Improvement

The development of potent protein-protein interaction (PPI) inhibitors targeting the Polo-box domain (PBD) of Polo-like kinase 1 (PLK1) has often been hampered by the poor physicochemical properties of initial hit compounds. Early precursors to this compound, while showing promise in inhibiting the PLK1 PBD, suffered from low aqueous solubility, which limited their further biophysical and biochemical characterization. acs.orgcam.ac.ukpatsnap.com

A rational, structure-guided approach was employed to address this challenge. cam.ac.uk Researchers utilized molecular modeling based on the predicted binding mode of a primary hit, referred to as compound 1, to the PLK1 PBD. acs.org This modeling suggested that the molecule occupies the phosphopeptide binding groove, with a terminal phenyl ring fitting into a cryptic hydrophobic pocket. cam.ac.uk The modeling also indicated that one edge of this phenyl ring is solvent-exposed, suggesting that modifications at the ortho, meta, and para positions could be made to enhance polarity and, consequently, solubility, without negatively impacting binding affinity. cam.ac.ukresearchgate.net

Based on these computational predictions, a series of close analogs of compound 1 were synthesized. cam.ac.ukresearchgate.net The primary strategy was to introduce more polar groups by performing amide coupling of various commercially available amines to a commercially available acid, focusing on modifying the solvent-exposed end of the molecule. cam.ac.uk

The aqueous solubility of these newly synthesized analogs was evaluated by measuring their turbidity in solution, with lower turbidity indicating higher solubility. acs.orgresearchgate.net This screening led to the identification of compounds with significantly improved solubility profiles. Notably, compounds 6 and 9 demonstrated a substantial enhancement in solubility due to the increased polarity around the terminal phenyl ring. acs.orgcam.ac.uk The improved solubility of compound 9 was a critical breakthrough, as it enabled more extensive characterization, including the determination of its binding affinity using techniques like isothermal titration calorimetry (ITC). acs.orgcam.ac.uk This successful strategy of using computational modeling to guide chemical synthesis effectively resolved the initial solubility issues, paving the way for the development of more drug-like candidates such as this compound. acs.orgpatsnap.com

Table 1: Solubility of Compound 1 Analogs This interactive table presents data on the relative solubility of synthesized analogs as determined by turbidity measurements. Lower absorbance values indicate lower turbidity and thus higher aqueous solubility.

CompoundRelative Absorbance at 625 nm (250 µM)
1 0.94 ± 0.01
2 0.81 ± 0.02
3 0.86 ± 0.02
4 0.85 ± 0.01
5 0.92 ± 0.03
6 0.06 ± 0.01
7 0.93 ± 0.02
8 0.89 ± 0.02
9 0.05 ± 0.01
Data sourced from a study on the development of PLK1 PBD inhibitors. acs.orgresearchgate.net Values are relative to Dimethyl sulfoxide (B87167) (DMSO) and represent the mean of three independent experiments ± standard deviation.

Enhancing Cell Permeability of PPI Inhibitors

Achieving adequate cell permeability is a major hurdle in the development of inhibitors that target intracellular protein-protein interactions. For the Poloppin series of compounds, enhancing cell permeability was directly linked to the successful improvement of their physicochemical properties, particularly solubility. acs.orgpatsnap.com The initial hit compounds in the series had poor solubility, which is often a predictor of low membrane permeability. cam.ac.uk

The strategic chemical modifications that led to more soluble analogs, such as compound 9, were instrumental in generating a cell-permeable series of small molecules. acs.org With its excellent solubility and confirmed in vitro target engagement, compound 9 and its isolated enantiomers, (–)-9 and (+)-9, were advanced to cell-based assays. acs.orgcam.ac.uk These assays demonstrated that the compounds could induce mitotic arrest, a phenotype consistent with the inhibition of the PLK1 PBD within a cellular environment. acs.orgcam.ac.uk This provided strong evidence that the structural modifications not only improved solubility but also conferred the ability to cross the cell membrane and engage the intracellular target. acs.org

Further optimization of this promising, cell-permeable compound series led to the development of this compound. nih.govnih.gov this compound was engineered to have favorable pharmacokinetic properties, including oral activity, which inherently requires efficient cell permeability. nih.govresearchgate.net It proved to be significantly more potent in cellular assays than its predecessor, Poloppin, demonstrating a half-maximal effective concentration (EC50) for inducing mitotic arrest of 61 nM, compared to 14.6 µM for the original Poloppin. nih.gov This dramatic increase in cellular potency underscores the success of the optimization campaign in producing a highly cell-permeable and active inhibitor. nih.govresearchgate.net The development of this compound exemplifies how a focused effort on improving fundamental physicochemical properties can successfully transform a non-permeable hit compound into a potent, cell-active agent. acs.orgnih.gov

Table 2: Comparison of Cellular Activity for Poloppin and this compound This interactive table highlights the enhanced cellular efficacy of this compound compared to its parent compound, reflecting improved properties including cell permeability.

CompoundCellular Mitotic Arrest Assay (EC50)Maximum Mitotic Arrest (%)
Poloppin 14.6 µM28%
This compound 61 nM74%
PB114 (inactive analog) InactiveN/A
Data sourced from a study on targeting mutant KRAS with Poloppin analogs. nih.gov

Computational and Biophysical Characterization of Poloppin Ii

Molecular Modeling and Docking Studies

Molecular modeling has been a cornerstone in the development of the Poloppin series of compounds, providing critical insights into their binding mechanisms and guiding synthetic efforts to improve their physicochemical properties. patsnap.comacs.org

Prediction of Poloppin-II Binding Mode to PLK PBDs

Initial molecular docking studies using Glide were performed on the parent compound of the series to predict its binding mode to the PBD of PLK1. acs.org The predicted pose revealed that the molecule likely occupies the phosphopeptide binding groove, a crucial site for substrate recognition. acs.orgcam.ac.uk A key interaction predicted by the model is the stacking of the compound on the tryptophan residue Trp414. acs.orgcam.ac.uk The molecule is also predicted to extend into a cryptic hydrophobic pocket formed by tyrosine residues Tyr417, Tyr421, and Tyr485. acs.orgcam.ac.uk This pocket had been previously identified as important for the binding of both artificial peptide analogs and some natural PLK1 substrates. acs.orgcam.ac.uk

Interestingly, the docking models for the initial hit compound suggested that it does not directly interact with the His538/Lys540 pincer, which is responsible for binding the phosphate (B84403) group of natural phosphopeptide partners. acs.org This observation is consistent with the difficulty of displacing the tightly bound water molecules in this region. acs.org The high Glide XP scores of -11.7 and -12.1 kcal/mol for the predicted binding modes to two different PLK1 PBD structures (PDB IDs 3BZI and 3P37) indicated a strong predicted binding affinity. acs.org These computational predictions were consistent with later experimental data, including on-target activity in both cell-free and cell-based assays, which supported the proposed binding model. patsnap.comacs.org While X-ray crystallography to definitively validate the binding mode of this compound has been challenging due to the compound's hydrophobicity, the computational models have provided a robust framework for understanding its mechanism of action. nih.gov

Computational Approaches for Hit Series Improvement

A significant challenge with the initial hit series was poor aqueous solubility, which hindered further biophysical and cell-based characterization. acs.orgcam.ac.uk Molecular modeling was instrumental in addressing this issue. By understanding the predicted binding pose, researchers could make targeted synthetic modifications to improve physicochemical properties while retaining or improving potency. patsnap.comacs.org

The strategy focused on modifying the end of the molecule predicted to be more solvent-exposed, without altering the core scaffold responsible for key interactions, such as the sulfone group predicted to form a hydrogen bond with the protein backbone. acs.org Commercially available amines were coupled to a commercially available acid to generate analogs with an increased polar atom count, aiming to enhance solubility. acs.org This computational-guided approach successfully led to the development of analogs, including the precursor to this compound, with improved solubility, enabling further testing and characterization. acs.orgcam.ac.uk The separation and characterization of enantiomers, guided by the understanding that only one would be active as predicted by fluorescence polarization (FP) assays, further improved the potency of the series. acs.orgcam.ac.uk

Computer-Aided Drug Design (CADD) in this compound Discovery

The discovery of Poloppin and its subsequent optimization to this compound heavily relied on computer-aided drug design (CADD) methodologies, from the initial screening to the refinement of lead compounds. patsnap.comnih.gov

Virtual Screening and Library Design Methodologies

The journey to identify the Poloppin scaffold began with the in-house design and assembly of a large small-molecule library sourced from various commercial vendors. acs.orgcam.ac.uk This library, initially comprising approximately 3 million compounds, underwent an aggressive filtering process using computational tools. acs.orgcam.ac.uk

The virtual screening pipeline employed several key steps:

Substructure Filtering: The REOS (Rapid Elimination of Swill) substructure filters and OpenEye's FILTER program were used to remove undesirable chemical moieties. acs.orgcam.ac.uk

Physicochemical Property Filtering: A set of filters based on physicochemical properties deemed important for PPI inhibitors was applied. acs.orgcam.ac.uk This step significantly narrowed down the library.

Diversity Selection: To ensure a diverse range of chemical scaffolds were tested, a directed sphere exclusion algorithm was used. cam.ac.uk This process selected a diverse subset of approximately 43,000 compounds. cam.ac.uk

Cluster-Based Analog Selection: To embed early structure-activity relationship (SAR) data into the primary screen, for each of the 43,000 cluster centers, another molecule with a Tanimoto similarity greater than 0.8 was randomly selected, doubling the library size to approximately 86,000 compounds. acs.orgcam.ac.uk

Final Library: An additional 12,000 peptide-mimic compounds were also included, bringing the total screening library to 98,000 compounds. cam.ac.uk

This rationally designed library was then screened using a fluorescence polarization (FP) assay, which led to the identification of the initial Poloppin scaffold. acs.orgcam.ac.uk

Application of Physicochemical Property Filters

A crucial aspect of the virtual screening process was the application of specific physicochemical property filters tailored for PPI inhibitors. acs.orgcam.ac.uk These criteria were intentionally broader than those typically used for generating screening libraries for other target classes, reflecting the distinct nature of PPI interfaces. acs.orgcam.ac.uk The application of these filters was a critical step in enriching the screening library with compounds more likely to be effective against the challenging topology of a PPI target.

Table 1: Limits on the Physicochemical Properties Used to Filter the HTS Library. acs.orgcam.ac.uk
PropertyMinimumMaximum
Molecular Weight250650
Number of Heavy Atoms050
Total Charge-22
Hydrogen Bond Acceptors010
Hydrogen Bond Donors06
clogP-5.06.0
Rotatable Bonds010
Chiral Centers04

Theoretical Frameworks for PPI Inhibitor Design

The development of this compound aligns with several key theoretical frameworks for designing inhibitors of protein-protein interactions. PPIs have historically been considered "undruggable" due to their large, flat, and often featureless binding interfaces, which lack the well-defined pockets found in traditional enzyme targets. scitechnol.comfrontiersin.org However, several strategies have emerged to tackle these challenging targets.

The design of this compound exemplifies the small-molecule inhibitor approach , which seeks to identify compounds that can effectively disrupt these large interaction surfaces. scitechnol.comnih.gov A key concept in this area is the identification of "hotspots" – small regions within the PPI interface that contribute disproportionately to the binding energy. nih.gov While not explicitly stated as a "hotspot" targeting approach in all the initial literature, the docking of this compound into the phosphopeptide binding groove and a cryptic hydrophobic pocket aligns with the principle of targeting critical interaction areas. acs.orgcam.ac.uk

Furthermore, the process of starting with a large, diverse library and using computational filters based on properties known to be favorable for PPI inhibitors is a cornerstone of modern structure-based and ligand-based drug design . nih.gov The use of molecular docking is a classic example of a structure-based approach, while the analysis of SAR from initial hits to guide further synthesis incorporates elements of a ligand-based strategy. nih.gov

The development of this compound also underscores the importance of considering the dynamic nature of proteins in drug design. scitechnol.com The identification of a cryptic binding pocket, which may not be apparent in a static crystal structure, highlights the value of computational methods that can explore protein flexibility. acs.orgcam.ac.uk The iterative cycle of computational prediction, chemical synthesis, and experimental validation employed in the this compound program is a powerful paradigm for the rational design of potent and specific PPI inhibitors. patsnap.comacs.orgcam.ac.uk

Challenges and Opportunities in Targeting PPI Interfaces

The modulation of protein-protein interactions (PPIs) represents a promising frontier in therapeutic development, offering the potential to address disease pathways that have been historically considered "undruggable." nih.govnih.gov However, the unique characteristics of PPI interfaces present significant challenges to the design of small-molecule inhibitors. researchgate.netresearchgate.net

A primary hurdle lies in the nature of the PPI interfaces themselves. Unlike the well-defined, deep cavities of traditional enzyme active sites, PPI interfaces are often large, flat, and relatively featureless. researchgate.netresearchgate.net These expansive surface areas, typically ranging from 1,500 to 3,000 Ų, lack the distinct pockets that are ideal for small-molecule binding. researchgate.net This topography makes it difficult to develop small molecules that can bind with both high affinity and specificity.

Furthermore, the identification of "hot spots" – small clusters of amino acid residues that contribute disproportionately to the binding energy – is a critical but complex task. researchgate.net While these hot spots are ideal targets for inhibitors, their prediction through computational methods remains a significant challenge. The conformational flexibility of proteins, where binding may induce structural changes, further complicates the rational design of effective modulators. researchgate.net The development of molecules that can successfully navigate these challenges often requires moving beyond conventional drug-like chemical space, exploring larger and more complex scaffolds. researchgate.net

Despite these obstacles, significant opportunities exist. The high specificity of PPIs means that targeting them could lead to therapies with fewer off-target effects. acs.org The development of novel screening techniques, such as fluorescence polarization (FP) assays and cellular thermal shift assays (CeTSA), has improved the ability to identify and validate PPI modulators. researchgate.netresearchgate.net Additionally, computational approaches, including molecular modeling and fragment-based drug discovery, are becoming increasingly powerful in predicting binding modes and guiding the optimization of lead compounds. acs.orgmedchemexpress.com

The story of this compound, a modulator of the protein-protein interactions of Polo-like kinases (PLKs), exemplifies the successful navigation of these challenges. nih.govresearchgate.net this compound was developed as an optimized analog of its parent compound, Poloppin, to improve its pharmacokinetic properties and cellular potency. researchgate.netacs.org

The development of this compound involved a detailed characterization process, building upon the findings from its precursor, Poloppin. While specific computational and extensive biophysical data for this compound are not fully detailed in publicly available literature, the characterization of Poloppin provides a clear framework for the methods likely employed in the optimization of this compound.

For the parent compound, Poloppin, biophysical assays were crucial in determining its interaction with the Polo-box domain (PBD) of PLK1. A fluorescence polarization (FP) assay revealed that Poloppin competitively inhibits the binding of a phosphopeptide to the PLK1 PBD with a half-maximal inhibitory concentration (IC₅₀) of 26.9 μM. probechem.com Isothermal titration calorimetry (ITC) further confirmed this direct binding, measuring a dissociation constant (Kd) of 29.5 μM. probechem.com Target engagement within a cellular context was demonstrated using a Cellular Thermal Shift Assay (CeTSA), which showed that Poloppin stabilizes the PLK1 protein in cell lysates. researchgate.netresearchgate.net

This compound, an optimized analog, demonstrates significantly enhanced cellular activity. In a cellular assay measuring mitotic arrest, this compound exhibited a half-maximal effective concentration (EC₅₀) of 61 nM, a substantial improvement over Poloppin's 14.6 μM. researchgate.net In biochemical assays, this compound shows an IC₅₀ of 41 μM in an FP assay against PLK1 PBD and 105 μM against PLK2 PBD. researchgate.net The development of this compound as an orally active compound with favorable pharmacokinetics underscores the successful optimization of the original scaffold, likely guided by computational modeling to enhance its drug-like properties. researchgate.netacs.org However, it has been noted that the hydrophobicity of these compounds has made validation of their binding modes through X-ray crystallography challenging. researchgate.net

Analytical Methodologies for Poloppin Ii Research

Quantitative Bioanalytical Methods for Poloppin-II in Research Matrices

Detection and Quantification in Cell-Free Systems

The primary method for quantifying the activity of this compound in cell-free environments is the Fluorescence Polarization (FP) assay . This technique is instrumental in determining the compound's ability to inhibit the protein-protein interaction between the Polo-box domain (PBD) of Polo-like kinase 1 (PLK1) and its substrate. In this competitive assay, this compound has been shown to inhibit substrate binding to the PLK1 PBD with a half-maximal inhibitory concentration (IC₅₀) of 41 μM. rsc.org The versatility of the FP assay also allowed for the evaluation of this compound's selectivity, revealing activity against PLK2 PBD with an IC₅₀ of 105 μM. rsc.org

For the parent compound, Poloppin, biophysical methods such as Isothermal Titration Calorimetry (ITC) were used to directly measure binding affinity, yielding a dissociation constant (Kd) of 29.5 μM for the PLK1 PBD. medchemexpress.comglpbio.com This suggests that ITC is a relevant and applicable method for the detailed characterization of this compound's binding thermodynamics.

To assess the specificity of this compound, broad-spectrum kinase panel screening is employed. In a DiscoverX KinomeScan assay covering 51 related protein kinases, this compound showed no significant binding at a concentration of 5 μM, confirming its selectivity for the PBD over kinase catalytic domains.

Table 1: Cell-Free Bioanalytical Data for this compound

Assay MethodTargetParameterValue (μM)Reference
Fluorescence Polarization (FP)PLK1 PBDIC₅₀41 rsc.org
Fluorescence Polarization (FP)PLK2 PBDIC₅₀105 rsc.org

Measurement in Cell-Based Assays

In cellular contexts, the efficacy of this compound is quantified through assays that measure its impact on cell division. A key method is the high-content mitotic index assay , which is designed to identify and quantify molecules that induce mitotic arrest. cam.ac.uk Through this method, this compound was determined to have a half-maximal effective concentration (EC₅₀) of 61 nM for causing mitotic arrest in HeLa cells after a 16-hour treatment. nih.gov

The phenotypic effects of this compound are observed using imaging techniques. Following treatment, cells characteristically exhibit mitotic arrest with non-congressed chromosomes, a distinct phenotype that is consistent with the inhibition of the PLK1 PBD. nih.gov Furthermore, mass spectrometric analysis of cellular phosphopeptides is utilized to investigate the downstream consequences of this compound activity, providing insight into the modulation of PLK1-related phosphorylation events within the cell. rsc.org

Table 2: Cell-Based Bioanalytical Data for this compound

Assay MethodCell LineParameterValue (nM)Reference
Mitotic Index AssayHeLaEC₅₀61

High-Throughput Screening (HTS) Approaches in this compound Discovery

Initial Screening Methods and Hit Rate Analysis

The discovery of the chemical scaffold leading to this compound originated from a high-throughput screening (HTS) campaign designed to identify inhibitors of the PLK1 PBD. cam.ac.uk The primary screening method was a Fluorescence Polarization (FP) assay , chosen for its suitability in a high-throughput format to detect the disruption of protein-protein interactions. cam.ac.uknih.gov

A diverse chemical library of approximately 86,000 compounds was screened. cam.ac.uk The initial screen yielded a number of primary hits; however, after a rigorous validation process to eliminate artifacts, the robust hit rate was determined to be 0.06%. This resulted in 53 validated primary hit compounds, which included the Poloppin series. cam.ac.uk Common sources of false positives that were excluded included pan-assay interference compounds (PAINS) and compounds that were inherently fluorescent. cam.ac.uk

Table 3: High-Throughput Screening Campaign Summary

ParameterDescriptionReference
Screening MethodFluorescence Polarization (FP) Assay cam.ac.uk
Compound Library Size~86,000 compounds cam.ac.uk
Final Hit Rate0.06% cam.ac.uk
Number of Robust Hits53 cam.ac.uk

Development of Robust Screening Assays

Ensuring the reliability of HTS results requires the development of robust assays and a stringent hit validation process. The FP assay for PLK1 PBD was optimized for HTS, demonstrating stability and a Z' factor of 0.73 in a 384-well format, indicating a high-quality assay suitable for screening. nih.gov The Z' factor is a statistical parameter used to assess the quality of an HTS assay; values between 0.5 and 1.0 are considered excellent. nih.gov

A critical step in developing a robust screening cascade is the confirmation of primary hits. This involves re-testing the compounds in the primary FP assay to ensure reproducibility. cam.ac.uk Subsequently, hits are often evaluated in orthogonal assays, which measure the same biological activity through a different detection method. This helps to eliminate false positives that are specific to the primary assay technology. cam.ac.ukresearchgate.net For PLK1 PBD inhibitors, alternative formats like Time-Resolved Fluorescence Energy Transfer (TR-FRET) have also been developed, offering another robust HTS-compatible method for hit confirmation and screening. jst.go.jp This multi-assay approach ensures that identified hits, like the Poloppin scaffold, are genuine modulators of the target interaction.

Future Research Directions and Broader Academic Implications

Elucidating Novel PLK Functions using Poloppin-II as a Chemical Probe

This compound serves as a valuable chemical probe to explore and identify new functions of the PLK family. As an optimized analog of its parent compound, Poloppin, it was specifically developed to inhibit the protein-protein interactions (PPIs) mediated by the PBD of PLKs. nih.govnih.gov By targeting the PBD, this compound allows for the specific interrogation of PBD-dependent functions, which are distinct from the catalytic activities of the kinase domain. nih.govacs.orgresearchgate.net

Research has already demonstrated that the cellular effects of this compound, such as mitotic arrest and cell death in cancer cells, are mimicked by the depletion of PLK1 or PLK4. nih.govnih.govresearchgate.net This corroborates the compound's mechanism of action and establishes it as a reliable tool to study the specific consequences of inhibiting PLK1 and PLK4 scaffolding functions. nih.govnih.gov

One of the novel insights gained from using this compound is the link between PLK inhibition and KRAS-mutant cancers. nih.govnih.gov Studies have shown that this compound selectively kills cells expressing mutant KRAS and is effective against KRAS-expressing cancer xenografts. nih.govnih.govprobechem.com Furthermore, this compound sensitizes these cancer cells to inhibitors of the c-MET tyrosine kinase, uncovering a synergistic relationship that could be exploited for combination therapies. nih.govnih.govmedkoo.com This finding points to a previously underappreciated role for PLKs in the survival of KRAS-mutant tumors and highlights a novel functional application for PBD inhibition. The distinct mitotic phenotype induced by this compound—defective chromosome congression without the formation of monopolar spindles—further allows for the precise study of PBD-mediated mitotic events. nih.govacs.org

Exploration of Kinase-Independent PLK Functions

The PLK family of proteins possesses critical functions that are independent of their kinase activity, primarily mediated by the PBD which governs subcellular localization and substrate interactions. nih.govpnas.orgnih.gov The availability of specific PBD inhibitors like this compound is instrumental in exploring these non-catalytic roles. acs.orgpatsnap.comcam.ac.uk

The existence of kinase-independent functions is exemplified by PLK5, which has a naturally non-functional kinase domain yet plays important roles in neurobiology and tumor suppression. nih.govbiorxiv.org Similarly, PLK2 is known to regulate synaptic homeostasis in a manner that does not require its kinase activity. nih.gov The PBD itself is so crucial that its delocalization is sufficient to disrupt PLK1 function even when kinase activity is unaffected. nih.gov

This compound, by specifically blocking the PBD, enables researchers to decouple the scaffolding functions of PLKs from their phosphorylation activity. This allows for a clearer understanding of how PLKs act as molecular platforms to assemble protein complexes at specific subcellular locations, such as centrosomes and kinetochores, and how these localization-dependent roles contribute to processes like cell cycle progression and genome stability. pnas.orgnih.govresearchgate.net The use of this compound can help clarify whether the observed phenotype following PLK inhibition is due to the loss of a specific phosphorylation event or the disruption of a protein complex scaffolded by the PBD.

Development of Next-Generation PLK PBD Inhibitors

The development of this compound represents a significant step in the creation of a new class of anticancer agents that target the PLK PBD. nih.gov This field includes other small molecules such as Poloxin, Purpurogallin, and Poloxipan. dovepress.com The journey from Poloppin to the pharmacokinetically superior this compound illustrates a successful optimization process, yielding a compound suitable for in vivo investigation. nih.govnih.gov This progress provides a strong rationale for the continued development of next-generation PBD inhibitors.

A key advantage of PBD inhibitors is their potential to overcome resistance to traditional ATP-competitive kinase inhibitors. nih.gov For instance, cancer cells that acquire resistance to the ATP-competitive PLK1 inhibitor BI2536 remain sensitive to Poloppin, suggesting that PBD inhibition offers an alternative therapeutic strategy. nih.gov

However, designing potent and specific PBD inhibitors remains challenging. researchgate.net The PBD interface is typically broader and less defined than the ATP-binding pocket, making it a difficult target for small molecules. researchgate.netresearchgate.net this compound exhibits high potency in cellular assays but more modest activity in biochemical assays, a discrepancy that points to opportunities for further refinement. nih.govprobechem.com Future research will likely focus on enhancing the binding affinity and selectivity of these compounds through advanced structure-based design and screening techniques. The success of this compound validates the PBD as a druggable target and provides a foundation for creating more potent and clinically viable successors. nih.govresearchgate.net

Table 1: Inhibitory Profile of this compound
TargetAssay TypeMetricValueReference
PLK1 PBDFluorescence Polarization (FP)IC₅₀41 µM nih.govprobechem.com
PLK2 PBDFluorescence Polarization (FP)IC₅₀105 µM nih.govprobechem.com
-Cellular Mitotic ArrestEC₅₀61 nM nih.govprobechem.com

Contribution of this compound Research to Fundamental Mitotic Biology

Research involving this compound has significantly advanced our fundamental understanding of mitosis by allowing for the precise dissection of the role of the PLK PBD. nih.govacs.org The compound's ability to induce mitotic arrest characterized by non-congressed chromosomes on a bipolar spindle provides a clear functional readout of PBD inhibition. nih.govacs.orgresearchgate.netcam.ac.uk

This phenotype is critically different from the one induced by ATP-competitive PLK1 inhibitors, which typically cause the formation of monopolar spindles. acs.orgresearchgate.net This distinction has been instrumental in functionally separating the role of the PBD in substrate tethering and localization from the kinase domain's catalytic role in centrosome maturation and spindle pole separation. acs.orgcam.ac.uk The use of this compound supports a model where the PBD is essential for localizing PLK1 to kinetochores to ensure proper chromosome attachment and alignment, a process that can be uncoupled from its role in forming a bipolar spindle. acs.orgresearchgate.net

Furthermore, the discovery that inhibiting the PBD of PLK1 and PLK4 is particularly effective against cancers with KRAS mutations has shed light on the specific mitotic vulnerabilities of these tumors. nih.govnih.gov This suggests a synthetic lethal relationship between KRAS activation and dependence on PLK scaffolding functions, providing a deeper understanding of the molecular wiring of these cancer cells during cell division. nih.gov

Table 2: Comparison of Mitotic Phenotypes from PLK1 Inhibition
Inhibitor TypeExample CompoundPrimary TargetCharacteristic Mitotic PhenotypeReference
PBD InhibitorThis compoundPolo-box Domain (PPI)Mitotic arrest with bipolar spindles and non-congressed chromosomes nih.govacs.orgresearchgate.net
ATP-Competitive InhibitorBI2536Kinase Domain (ATP-binding site)Mitotic arrest with monopolar spindles nih.govresearchgate.net

Methodological Advancements in PPI Inhibitor Development

The development of this compound serves as a compelling case study for methodological advancements in the challenging field of protein-protein interaction (PPI) inhibitor design. nih.gov The project began with a high-throughput fluorescence polarization screen to identify initial hits from a large compound library. acs.org This was followed by rigorous structure-activity relationship (SAR) studies, which guided the chemical optimization of the initial hit, Poloppin, into the more drug-like this compound with enhanced solubility and pharmacokinetic properties. nih.govacs.org

This workflow exemplifies a now-established paradigm for developing small-molecule modulators for difficult targets that lack the deep, well-defined binding pockets typical of enzymes. nih.govresearchgate.net The research on this compound demonstrates that it is feasible to target PPIs to achieve potent cellular activity. nih.govacs.org

Q & A

Basic Research Questions

Q. How can researchers formulate a testable research question for studying Poloppin-II's mechanism of action?

  • Use the PICO framework (Population, Intervention/Exposure, Comparison, Outcome) to structure the question. For example:

  • Population: Specific cell lines or model organisms exposed to this compound.
  • Intervention: Dosage ranges or delivery methods of this compound.
  • Comparison: Control groups treated with placebo or alternative compounds.
  • Outcome: Quantitative biomarkers (e.g., enzyme inhibition rates, gene expression changes).
    • Refine the question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals and resource availability .

Q. What methodologies are effective for initial data collection on this compound's physicochemical properties?

  • Structured surveys (e.g., Google Forms) can standardize data aggregation from collaborators, with closed-ended questions to reduce ambiguity .
  • Documentary analysis of existing datasets (e.g., spectral libraries, crystallographic databases) provides baseline data without experimental replication .
  • Ensure clarity design and pilot-test surveys to identify biases .

Q. How should experimental protocols for this compound be documented to ensure reproducibility?

  • Detail synthesis steps, instrumentation (e.g., HPLC conditions), and purity validation methods (e.g., NMR, mass spectrometry) in the main manuscript.
  • Use supporting information for exhaustive datasets (e.g., reaction yields across 10 iterations) and cite prior literature for established protocols .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data when validating this compound's efficacy?

  • Apply triangulation : Cross-validate results using multiple techniques (e.g., in vitro assays vs. computational docking simulations).
  • Statistically analyze outliers via regression models or sensitivity analyses to identify confounding variables (e.g., temperature fluctuations during synthesis) .
  • Document discrepancies transparently in the "Results" section and propose hypotheses for further testing .

Q. What strategies optimize the synthesis protocol for this compound to improve yield and purity?

  • Use iterative Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, catalyst concentration) systematically and analyze outcomes via ANOVA.
  • Incorporate machine learning to predict optimal reaction conditions from historical data .
  • Report failed attempts in supplementary materials to guide future research .

Q. How can interdisciplinary approaches enhance the study of this compound's pharmacokinetic properties?

  • Combine cheminformatics (e.g., molecular dynamics simulations) with in vivo studies (e.g., pharmacokinetic profiling in rodent models).
  • Use shared data repositories (e.g., Zenodo) to integrate structural and biological datasets, ensuring metadata standards are followed .

Q. What ethical considerations are critical when designing human subject studies involving this compound derivatives?

  • Obtain institutional review board (IRB) approval and explicitly define inclusion/exclusion criteria in the "Participant Selection" section.
  • Disclose potential conflicts of interest (e.g., funding sources) and anonymize participant data .

Methodological Guidelines

  • Data Collection : Use linear scale questions in surveys to quantify subjective metrics (e.g., researcher confidence in this compound's stability) .
  • Replication : Include step-by-step protocols and raw data in supporting files, referencing them via hyperlinks in the main text .
  • Peer Review : Pre-submit manuscripts to preprint servers for community feedback, addressing critiques related to this compound's mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poloppin-II
Reactant of Route 2
Reactant of Route 2
Poloppin-II

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.